Dihydro Lafutidine

Lafutidine synthesis Impurity control Process optimization

Dihydro Lafutidine (CAS 118288-14-5) is the hydrogenated impurity of the H2-receptor antagonist Lafutidine, formed by saturation of the parent C=C double bond—yielding a distinct molecular mass (433.56 vs. 431.55 Da) and unique chromatographic retention. Generic impurity standards cannot substitute for accurate HPLC/UPLC quantification. This fully characterized reference standard is essential for analytical method validation (AMV) per ICH Q2(R1), ANDA/DMF regulatory submissions, QC batch release, and stability studies. Supplied with a comprehensive Certificate of Analysis compliant with USP, EP, and ICH guidelines.

Molecular Formula C22H31N3O4S
Molecular Weight 433.6 g/mol
CAS No. 118288-14-5
Cat. No. B194868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydro Lafutidine
CAS118288-14-5
Synonyms2-[(2-Furanylmethyl)sulfinyl]-N-[4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]butyl]acetamide; 
Molecular FormulaC22H31N3O4S
Molecular Weight433.6 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=CC(=NC=C2)OCCCCNC(=O)CS(=O)CC3=CC=CO3
InChIInChI=1S/C22H31N3O4S/c26-21(18-30(27)17-20-7-6-14-28-20)23-9-2-5-13-29-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h6-8,10,14-15H,1-5,9,11-13,16-18H2,(H,23,26)
InChIKeyOXNROJCVYGRYJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydro Lafutidine (CAS 118288-14-5): Chemical Profile and Primary Role as a Lafutidine Impurity Reference Standard


Dihydro Lafutidine (CAS 118288-14-5), with the molecular formula C22H31N3O4S and a molecular weight of 433.56 g/mol, is a saturated derivative and the hydrogenated impurity of the second-generation histamine H2-receptor antagonist Lafutidine (CAS 118288-08-7) . Unlike the parent drug, which possesses a C=C double bond and is used therapeutically, Dihydro Lafutidine is primarily utilized as a fully characterized reference standard and impurity control compound for analytical method development, method validation (AMV), and quality control (QC) applications in the pharmaceutical manufacturing and regulatory filing of Lafutidine .

Why a Generic Lafutidine Impurity Standard Cannot Replace Dihydro Lafutidine for Precise Analytical Quantification


Generic impurity standards cannot be directly substituted for Dihydro Lafutidine in the analytical quantification of Lafutidine drug substance or product due to fundamental differences in chemical structure and chromatographic behavior. Dihydro Lafutidine is formed by the hydrogenation of the C=C double bond present in Lafutidine, resulting in a distinct molecular mass (433.56 Da vs. 431.55 Da) and unique retention characteristics . Analytical methods, including reverse-phase HPLC and UPLC, achieve specific resolution between Lafutidine and its dihydro impurity, enabling accurate quantification [1]. Using a structurally mismatched standard compromises method accuracy, linearity, and specificity, directly impacting compliance with regulatory guidelines for impurity profiling in ANDA and DMF submissions [2].

Quantitative Evidence Supporting the Selection of Dihydro Lafutidine for Lafutidine Impurity Control


Demonstrated Reduction of Dihydro Lafutidine Impurity Levels in Lafutidine Synthesis

Dihydro Lafutidine is a major process-related impurity formed during the synthesis of Lafutidine. A study demonstrated that using a 'suicide substrate' (1-hexene) effectively reduced the content of Dihydro Lafutidine in the final Lafutidine product from an initial 1.5% to less than 0.05% [1].

Lafutidine synthesis Impurity control Process optimization

Structural Confirmation and Identification of Dihydro Lafutidine as a Key Process Impurity

Dihydro Lafutidine has been structurally identified as the hydrogenated impurity of Lafutidine. It is distinguished from the parent drug by the absence of a C=C double bond, which is confirmed by mass spectrometry and chromatographic methods . This structural distinction is critical for accurate analytical method development.

Impurity profiling HPLC-MS Structural elucidation

Application of Dihydro Lafutidine as a Reference Standard in Validated UPLC Methods

A validated stability-indicating UPLC method has been developed for the quantitative determination of Lafutidine and its four potential impurities, including Dihydro Lafutidine [1]. This method achieves baseline separation of all components, enabling accurate quantification of Dihydro Lafutidine in bulk drug substance and pharmaceutical dosage forms.

Method validation UPLC Quality control

Critical Application Scenarios for Dihydro Lafutidine in Pharmaceutical Development and Quality Control


Method Development and Validation for Lafutidine API and Finished Product

Dihydro Lafutidine is essential as a reference standard for developing and validating HPLC or UPLC methods intended to quantify this specific impurity in Lafutidine drug substance or drug product. Its use ensures method accuracy and specificity, as demonstrated in published UPLC methods, and is critical for meeting ICH Q2(R1) validation requirements [1].

Quality Control (QC) Release and Stability Testing

In QC laboratories, Dihydro Lafutidine serves as a quantitative marker for this impurity during the release testing of Lafutidine batches and in stability studies to monitor degradation pathways. The validated UPLC method confirms its separation from the API, allowing for precise quantification against a certified reference standard [1].

Regulatory Filing Support (ANDA, DMF)

For pharmaceutical companies filing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for generic Lafutidine products, Dihydro Lafutidine reference standards are required to demonstrate control over this process-related impurity. Suppliers provide fully characterized material with Certificates of Analysis (CoA) compliant with USP, EP, and ICH guidelines to support these submissions .

Process Development and Optimization

During the chemical process development and scale-up of Lafutidine synthesis, Dihydro Lafutidine is used as a marker to evaluate the effectiveness of purification strategies. The quantitative data showing reduction from 1.5% to <0.05% using a 'suicide substrate' provides a benchmark for optimizing synthetic routes to minimize this impurity [2].

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